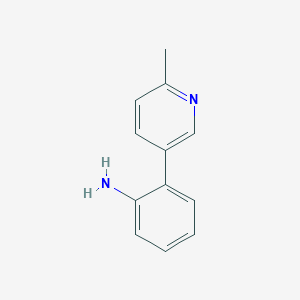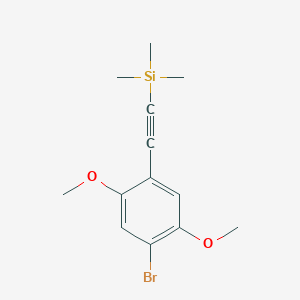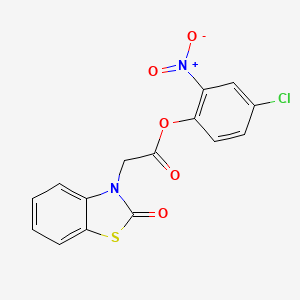![molecular formula C15H11NO5 B14116976 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B14116976.png)
1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone is an organic compound characterized by the presence of a benzo[d][1,3]dioxole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone typically involves the condensation of benzo[d][1,3]dioxole derivatives with nitrophenyl ethanone precursors. Common synthetic routes include:
Aldol Condensation: This method involves the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with 4-nitroacetophenone in the presence of a base such as sodium hydroxide.
Friedel-Crafts Acylation: This method involves the acylation of benzo[d][1,3]dioxole with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated batch reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Potassium permanganate, sulfuric acid
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Major Products Formed:
Reduction: 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-aminophenyl)ethanone
Oxidation: Benzo[d][1,3]dioxole-5,6-quinone derivatives
Substitution: Various substituted benzo[d][1,3]dioxole derivatives
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzo[d][1,3]dioxole ring may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-phenylethanone
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylphenyl)ethanone
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)ethanone
Comparison: 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C15H11NO5 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H11NO5/c17-13(7-10-1-4-12(5-2-10)16(18)19)11-3-6-14-15(8-11)21-9-20-14/h1-6,8H,7,9H2 |
InChI Key |
SIYSHNUTGKYGHH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


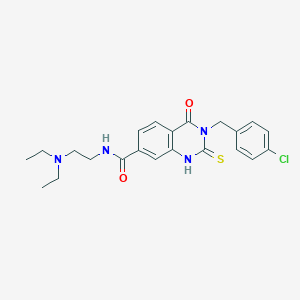
![3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116907.png)
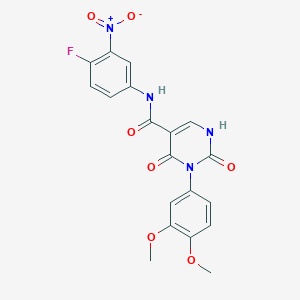

![CarbaMic acid, [(5S)-5-[[(2R)-3-(3,5-dibroMo-4-hydroxyphenyl)-2-[[[4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-1-piperidinyl]carbonyl]aMino]-1-oxopropyl]aMino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-diMethylethyl ester (9CI)](/img/structure/B14116921.png)
![Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14116927.png)
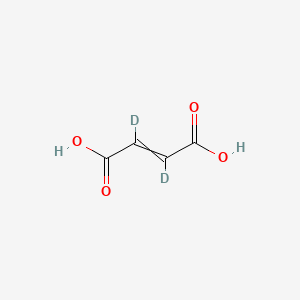


![1,3-Bis[4-(trifluoromethyl)phenyl]-7-tert-butylpyrene](/img/structure/B14116951.png)

